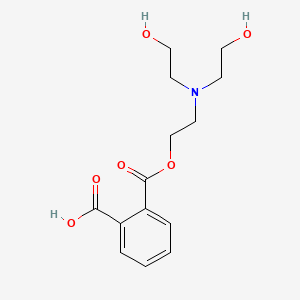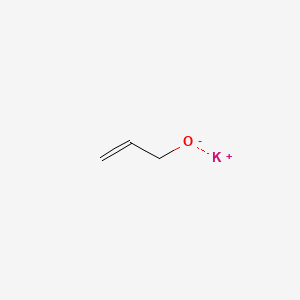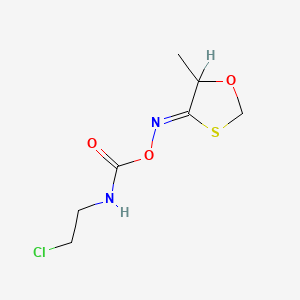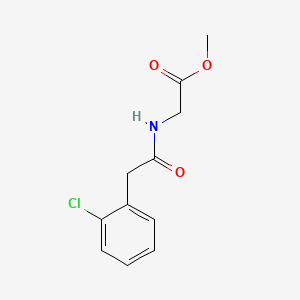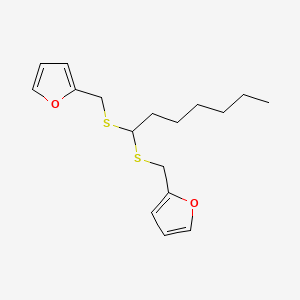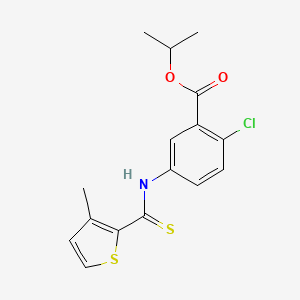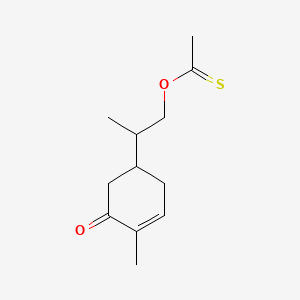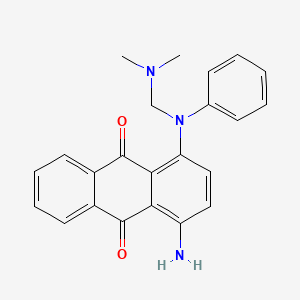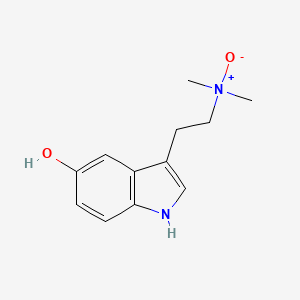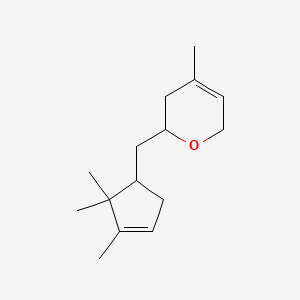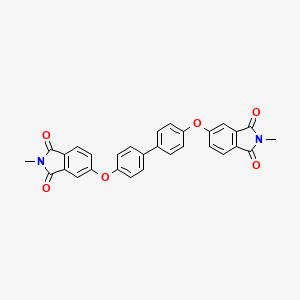
Ascaroside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascaroside B is a member of the ascaroside family, which are small molecules that serve as pheromones in nematodes. These compounds play crucial roles in the development, lifespan, propagation, and stress response of nematodes. Ascarosides are characterized by their structure, which includes a dideoxysugar ascarylose and fatty-acid-like side chains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ascarosides typically involves the conjugation of ascarylose to fatty acids. One common method involves the use of peroxisomal β-oxidation cycles to shorten the side chains of long-chain ascaroside precursors by two carbons per cycle, producing short- and medium-chain ascarosides .
Industrial Production Methods
Industrial production of ascarosides, including Ascaroside B, often involves the cultivation of nematodes such as Caenorhabditis elegans under controlled conditions. The ascarosides are then extracted and purified using techniques such as liquid chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Ascaroside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the fatty acid side chains into shorter chains through β-oxidation.
Reduction: Reduction reactions can modify the functional groups attached to the ascarylose moiety.
Substitution: Substitution reactions can occur at the fatty acid side chains, altering the overall structure and function of the ascaroside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of ascarosides with modified side chains and functional groups. These derivatives can have different biological activities and functions .
Applications De Recherche Scientifique
Ascaroside B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of pheromones.
Biology: This compound is crucial in understanding nematode behavior, development, and communication.
Industry: Ascarosides are used in agriculture to manage nematode populations and improve crop yields.
Mécanisme D'action
Ascaroside B exerts its effects by binding to specific receptors in nematodes, triggering a cascade of molecular events that influence behavior and development. The primary molecular targets include G protein-coupled receptors that mediate pheromone signaling pathways . These pathways regulate various physiological processes, including dauer formation, mating, and stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ascaroside A: Similar in structure but with different side chains, influencing its specific biological functions.
Ascaroside C: Another member of the ascaroside family with unique side chain modifications.
Ascaroside D: Known for its role in dauer formation and stress response.
Uniqueness of Ascaroside B
This compound is unique due to its specific side chain structure, which confers distinct biological activities compared to other ascarosides. Its ability to modulate immune responses and influence nematode behavior makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
11002-16-7 |
|---|---|
Formule moléculaire |
C37H74O5 |
Poids moléculaire |
599.0 g/mol |
Nom IUPAC |
(2R,3R,5R,6S)-2-(6-hydroxyhentriacontan-2-yloxy)-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C37H74O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-34(38)30-27-28-32(2)41-37-36(40)31-35(39)33(3)42-37/h32-40H,4-31H2,1-3H3/t32?,33-,34?,35+,36+,37+/m0/s1 |
Clé InChI |
ZHQGZAGCRJWKCK-NWNZWMTCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)O[C@H]1[C@@H](C[C@H]([C@@H](O1)C)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


